[Gly8, aib22]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1, which plays a crucial role in glucose metabolism and insulin secretion. This compound is a derivative of the naturally occurring GLP-1(7-37), characterized by the substitution of glycine at position 8 and the introduction of alpha-amino-isobutyric acid at position 22. These modifications are designed to enhance the peptide's stability and efficacy in vivo, making it a subject of interest in diabetes research and treatment.
The compound is synthesized from GLP-1, which is derived from proglucagon, primarily produced in the intestinal L-cells. The modifications made to create [Gly8, aib22]GLP-1(7-37)-NH2 aim to improve its pharmacokinetic properties and biological activity compared to its native forms.
[Gly8, aib22]GLP-1(7-37)-NH2 falls under the classification of peptide hormones, specifically as an analog of glucagon-like peptide-1. It is categorized as a therapeutic agent for managing type 2 diabetes mellitus due to its insulinotropic effects.
The synthesis of [Gly8, aib22]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The introduction of specific side-chain modifications, such as the incorporation of alpha-amino-isobutyric acid, is achieved through careful selection of protecting groups and coupling reagents.
The synthesis typically includes:
The molecular structure of [Gly8, aib22]GLP-1(7-37)-NH2 features an alpha-helical conformation, which is critical for its biological activity. The modifications at positions 8 and 22 are designed to stabilize this helical structure.
The molecular formula can be represented as . The molecular weight is approximately 3480 Da. The specific arrangement of amino acids contributes to its receptor binding affinity and biological function.
[Gly8, aib22]GLP-1(7-37)-NH2 undergoes various biochemical reactions within the body:
The resistance to enzymatic degradation is attributed to structural modifications that prevent DPP-IV from cleaving the peptide effectively.
The mechanism by which [Gly8, aib22]GLP-1(7-37)-NH2 exerts its effects involves several steps:
Studies indicate that this analog maintains potent insulinotropic activity with enhanced stability in circulation compared to unmodified GLP-1 peptides .
[Gly8, aib22]GLP-1(7-37)-NH2 is typically presented as a white powder that is soluble in water and exhibits stability under physiological conditions.
Key chemical properties include:
Relevant analyses demonstrate that this compound retains significant biological activity even after prolonged exposure in vivo .
[Gly8, aib22]GLP-1(7-37)-NH2 has several applications in scientific research and medicine:
The ongoing research into this compound continues to reveal its potential benefits in improving glycemic control and reducing body weight in diabetic patients .
Native glucagon like peptide 1 is a 30-amino acid peptide hormone secreted primarily by intestinal L-cells in response to nutrient ingestion. It exists in two equipotent circulating forms: glucagon like peptide 1(7-37) and glucagon like peptide 1(7-36) amide, with the latter constituting approximately 80% of circulating bioactive glucagon like peptide 1 [4] [10]. The peptide exerts critical glucose-regulatory functions through activation of the glucagon like peptide 1 receptor, a class B G-protein coupled receptor predominantly expressed on pancreatic β-cells [2] [8].
Glucagon like peptide 1 enhances glucose-stimulated insulin secretion via intracellular cyclic adenosine monophosphate production and calcium signaling, with this insulinotropic effect being strictly glucose-dependent—thereby minimizing hypoglycemia risk [4] [10]. Concurrently, it suppresses glucagon secretion from pancreatic α-cells during hyperglycemia [2]. Beyond acute insulinotropic effects, glucagon like peptide 1 promotes β-cell proliferation and neogenesis while inhibiting apoptosis, thereby preserving functional β-cell mass [4] [8]. The incretin effect of glucagon like peptide 1 is quantitatively significant, accounting for 50-70% of total postprandial insulin secretion in healthy individuals [10]. Additional systemic actions include delayed gastric emptying, enhanced satiety, and cardioprotective effects, collectively contributing to glucose homeostasis [2] [4].
Target Tissue/Organ | Primary Physiological Actions | Molecular Mechanism |
---|---|---|
Pancreatic β-cells | Glucose-dependent insulin secretion; Enhanced insulin biosynthesis; β-cell proliferation; Inhibition of β-cell apoptosis | cAMP/PKA signaling; PI3K/Akt pathway; CREB-mediated gene transcription |
Pancreatic α-cells | Suppression of glucagon secretion during hyperglycemia | Indirect via paracrine signaling; Direct receptor activation with downstream modulation of voltage-gated ion channels |
Gastrointestinal tract | Delayed gastric emptying; Reduced intestinal motility | Vagal afferent activation; Direct smooth muscle effects |
Central Nervous System | Promotion of satiety; Reduced food intake | GLP-1R activation in hypothalamic nuclei; Modulation of neuropeptide Y/AgRP and POMC neurons |
Cardiovascular System | Cardioprotection; Vasodilation | Improved endothelial function; Reduced oxidative stress; Activation of cardioprotective signaling pathways |
Despite its potent physiological effects, native glucagon like peptide 1 has an extremely short circulating half-life of approximately 2 minutes in humans, fundamentally limiting its therapeutic utility [2] [4]. This instability primarily results from rapid enzymatic degradation by dipeptidyl peptidase IV, which cleaves the N-terminal dipeptide (His⁷-Ala⁸) to yield glucagon like peptide 1(9-36) amide—a metabolite with >100-fold reduced receptor binding affinity and negligible insulinotropic activity [2] [9]. Dipeptidyl peptidase IV-mediated cleavage occurs efficiently both in plasma and at endothelial surfaces, with nearly 40-50% of secreted glucagon like peptide 1 being degraded before leaving the gut [2].
Neutral endopeptidase 24.11 further contributes to glucagon like peptide 1 degradation through cleavage at multiple internal sites, including Asp¹⁵-Val¹⁶, Ser¹⁸-Tyr¹⁹, Tyr¹⁹-Leu²⁰, Glu²⁷-Phe²⁸, Phe²⁸-Ile²⁹, and Trp³¹-Leu³² [2]. Additional proteases including elastase and trypsin also target specific residues within the peptide sequence [9]. Consequently, biologically active glucagon like peptide 1 constitutes only 10-20% of total circulating immunoreactive material following secretion, with renal clearance further contributing to its rapid elimination [2] [4]. These pharmacokinetic limitations necessitate structural modifications to develop clinically viable glucagon like peptide 1-based therapeutics resistant to proteolytic inactivation.
The development of therapeutic glucagon like peptide 1 analogues centers on strategic structural modifications that enhance metabolic stability while preserving receptor affinity and biological activity. Alanine scanning mutagenesis studies have identified critical residues involved in receptor binding and activation: His⁷, Gly¹⁰, Phe¹², Thr¹³, Asp¹⁵, Phe²⁸, and Ile²⁹ are essential for receptor binding, while His⁷, Gly¹⁰, Asp¹⁵, and Phe²⁸ are particularly crucial for receptor activation [2]. These structure-activity relationships enable rational design targeting non-essential residues susceptible to proteolysis.
The N-terminal region (positions 7-9) represents the primary dipeptidyl peptidase IV cleavage site, making residue 8 a prime modification target [2] [9]. Substituting alanine⁸ with non-proteolytic residues protects against dipeptidyl peptidase IV without disrupting receptor interaction. The central and C-terminal regions contain additional protease cleavage sites amenable to stabilization through amino acid substitution or conformational constraint [5] [9]. Beyond proteolytic resistance, half-life extension strategies include fatty acid acylation to promote serum albumin binding, polyethylene glycol conjugation to reduce renal clearance, and fusion proteins to extend circulatory residence time [5] [9]. These modifications collectively transform transient hormonal signaling into sustained therapeutic effects suitable for clinical administration.
[Gly⁸, Aib²²]Glucagon Like Peptide 1(7-37)-NH₂ exemplifies structure-based rational design addressing the intrinsic limitations of native glucagon like peptide 1. Its development incorporates two strategic modifications: substitution of alanine⁸ with glycine (Gly⁸) to prevent dipeptidyl peptidase IV cleavage, and replacement of glutamic acid²² with α-aminoisobutyric acid (Aib²²) to stabilize the α-helical conformation essential for receptor interaction [5] [9].
The Gly⁸ modification directly eliminates the dipeptidyl peptidase IV recognition motif, conferring substantial resistance to this primary degradation pathway. Deacon et al. demonstrated that [Gly⁸]Glucagon Like Peptide 1 retains near-native insulinotropic activity while exhibiting significantly prolonged glucose-lowering effects in diabetic animal models compared to native glucagon like peptide 1 [2]. The Aib²² modification introduces conformational constraint; α-aminoisobutyric acid is a non-proteogenic, helix-promoting amino acid that stabilizes the central α-helical domain (residues 13-20) critical for receptor activation [5]. This stabilization enhances receptor binding affinity and functional potency while further protecting against endopeptidase cleavage [5].
Compound Name | Structural Modifications | Primary Mechanism of Stabilization | Receptor Binding Affinity Relative to Native Glucagon Like Peptide 1 |
---|---|---|---|
Native Glucagon Like Peptide 1 | None | N/A | 1.0 (reference) |
[Gly⁸]Glucagon Like Peptide 1 | Ala⁸→Gly | Dipeptidyl peptidase IV resistance | ~0.3-fold [2] |
[Aib⁸]Glucagon Like Peptide 1 | Ala⁸→α-aminoisobutyric acid | Dipeptidyl peptidase IV resistance | Comparable |
[Gly⁸, Aib²²]Glucagon Like Peptide 1(7-37)-NH₂ | Ala⁸→Gly; Glu²²→α-aminoisobutyric acid | Dipeptidyl peptidase IV resistance + α-helix stabilization | Enhanced [5] |
Semaglutide | Ala⁸→α-aminoisobutyric acid; Arg³⁴→Lys(γE-C18 diacid) | Dipeptidyl peptidase IV resistance + albumin binding | Enhanced [9] |
This analogue represents an intermediate stage in glucagon like peptide 1 therapeutic development, incorporating stability-enhancing modifications without half-life extending moieties (e.g., lipidation) characteristic of later-generation analogues like liraglutide and semaglutide [5] [9]. Its design validates the dual-approach strategy of combining targeted amino acid substitutions to simultaneously address multiple limitations of the native peptide, paving the way for more advanced clinical candidates with optimized pharmacokinetic and pharmacodynamic properties [5].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3